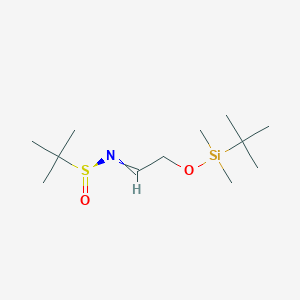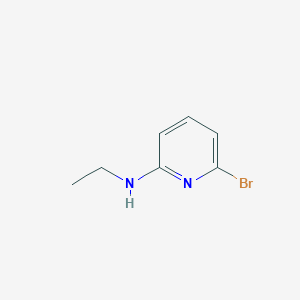
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate
Vue d'ensemble
Description
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate typically involves the reaction of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenol+Acetic Anhydride→2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl acetate+Acetic Acid
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of high-boiling solvents and microwave-assisted reactions to accelerate the reaction rate. The purification of the product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol
- 1H-Benzotriazole
- 2-(2-Benzothiazolyl)acetic Acid Ethyl Ester
Uniqueness
Compared to similar compounds, 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate stands out due to its unique structural features, which confer distinct chemical and biological properties. Its acetate group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] acetate |
InChI |
InChI=1S/C15H13N3O2/c1-10-7-8-15(20-11(2)19)14(9-10)18-16-12-5-3-4-6-13(12)17-18/h3-9H,1-2H3 |
Clé InChI |
VWVPMNQXGPQPNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)C)N2N=C3C=CC=CC3=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Propanedinitrile, [(chlorophenyl)hydrazono]-](/img/structure/B8807032.png)

